molecular formula C10H14BrNO2 B13664396 tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13664396
M. Wt: 260.13 g/mol
InChI Key: VQICAWRHDCMYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-pyrrole.

    Formylation: The 4-bromo-1H-pyrrole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.

    Protection: The formyl group is then protected by converting it into a tert-butyl ester using tert-butyl (dimethyl)silyl chloride in the presence of imidazole.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.

    Final Product:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dehalogenated products.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Synthetic Chemistry: The compound is employed in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromine atom and tert-butyl ester group can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position.

    tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom at the 4-position.

    tert-Butyl 4-bromo-3-ethyl-1H-pyrrole-2-carboxylate: Contains an ethyl group instead of a methyl group at the 3-position.

Uniqueness

tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

tert-butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H14BrNO2/c1-6-7(11)5-12-8(6)9(13)14-10(2,3)4/h5,12H,1-4H3

InChI Key

VQICAWRHDCMYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1Br)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.